1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid
Description
1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is a synthetic small molecule featuring a pyrrolidine-2-carboxylic acid backbone substituted with a benzofuran sulfonyl group at the 1-position. This compound is hypothesized to exhibit pharmacological relevance due to structural similarities to sulfonamide-based enzyme inhibitors and receptor modulators .
Properties
Molecular Formula |
C13H13NO5S |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
1-(1-benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO5S/c15-13(16)10-5-3-7-14(10)20(17,18)12-8-9-4-1-2-6-11(9)19-12/h1-2,4,6,8,10H,3,5,7H2,(H,15,16) |
InChI Key |
PUSMAWTUMNMRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
N-Sulfonylation of Pyrrolidine-2-Carboxylic Acid Derivatives
An alternative approach involves sulfonylating the pyrrolidine nitrogen prior to benzofuran coupling. Patent CN102746260A and PMC7024369 highlight the use of N-sulfonylbenzotriazoles for selective sulfonylation. Pyrrolidine-2-carboxylic acid is first protected (e.g., as a tert-butyl ester) to prevent side reactions.
Key Steps :
-
Protection : Pyrrolidine-2-carboxylic acid is treated with Boc₂O/DMAP in MeCN to form the N-Boc derivative .
-
Sulfonylation : The Boc-protected amine reacts with 1-benzofuran-2-sulfonylbenzotriazole (synthesized via ) in toluene with K₂CO₃ at 60°C .
-
Deprotection : TFA in DCM removes the Boc group, yielding the target compound .
Advantages :
-
High functional group tolerance.
-
Avoids harsh Friedel-Crafts conditions.
Limitations :
One-Pot Cascade Cyclization-Sulfonylation
Recent advances in benzofuran synthesis (PMC3377186 , ACS Omega ) enable integrated strategies. Aryl propargyl ethers undergo AuCl₃-catalyzed cyclization to benzofurans, followed by in situ sulfonylation.
Procedure :
-
Cyclization : 2-Hydroxyphenyl propargyl ether cyclizes in presence of AuCl₃ (5 mol%)/AgOTf in DCE at 80°C .
-
Sulfonylation : The resultant benzofuran reacts with pyrrolidine-2-carboxylic acid sulfonyl chloride via SNAr mechanism, facilitated by K₂CO₃ in DMF .
Yield Optimization :
-
AuCl₃ loading (5–10 mol%) increases cyclization efficiency to 92% .
-
Microwave irradiation (100°C, 20 min) reduces reaction time .
Enzymatic Resolution for Chiral Synthesis
For enantiomerically pure targets, lipase-mediated resolution is effective. As demonstrated in EP3015456A1 , racemic N-sulfonyl-pyrrolidine esters are hydrolyzed selectively by Candida antarctica lipase B (CAL-B).
Steps :
-
Ester Synthesis : Racemic pyrrolidine-2-carboxylic acid is esterified with vinyl acetate.
-
Enzymatic Hydrolysis : CAL-B in phosphate buffer (pH 7.0) hydrolyzes the (S)-ester, leaving the (R)-ester intact .
-
Sulfonylation : The resolved (S)-acid reacts with benzofuran-2-sulfonyl chloride.
Data :
| Parameter | Value |
|---|---|
| Enantiomeric Excess (ee) | >99% |
| Yield | 45% (theoretical max 50%) |
Green Chemistry Approaches
Solvent-free mechanochemical methods are emerging. PMC7024369 reports ball-milling benzofuran-2-carboxylic acid, pyrrolidine, and SiO₂-SO₃H catalyst for direct coupling.
Conditions :
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Friedel-Crafts | 78% | 95% | Moderate | High |
| N-Sulfonylation | 82% | 98% | High | Moderate |
| Cascade | 70% | 90% | Low | Low |
| Enzymatic | 45% | >99% | Low | Very High |
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Benzofuran-2-ylsulfide or benzofuran-2-ylthiol.
Substitution: Esters or amides of 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid.
Scientific Research Applications
Therapeutic Applications
- Neurological Disorders : Preliminary studies suggest that 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid may act on serotonin and dopamine receptor pathways, making it a candidate for treating conditions like depression and anxiety disorders. Its potential as a multitarget ligand could lead to fewer side effects in therapeutic applications compared to traditional single-target drugs.
- Anti-inflammatory Activity : Compounds containing benzofuran derivatives have shown significant anti-inflammatory effects. Research indicates that derivatives of benzofuran can inhibit various inflammatory pathways, suggesting that 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid may also possess similar properties .
- Antimicrobial Properties : Benzofuran derivatives have exhibited activity against a range of pathogens, including bacteria and fungi. The structural features of 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid may enhance its efficacy against resistant strains of bacteria, making it a valuable candidate in the fight against infections .
- Cancer Research : The compound's interaction with biological targets may extend to anticancer applications. Studies on related benzofuran compounds have indicated potential as topoisomerase inhibitors, which are crucial in cancer therapy .
Case Study 1: Neuroprotective Effects
A study exploring the neuroprotective effects of similar compounds found that they could significantly reduce oxidative stress markers in neuronal cells. This suggests that 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid may be effective in protecting against neurodegenerative diseases by modulating oxidative pathways .
Case Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that benzofuran derivatives significantly reduced paw edema in rat models, indicating strong anti-inflammatory activity. The specific mechanisms involved include inhibition of pro-inflammatory cytokines, which could be relevant for developing treatments for chronic inflammatory conditions .
Mechanism of Action
The mechanism by which 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The benzofuran moiety can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds or ionic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Heterocycle Comparisons
Compound A : 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic Acid
- Structure : Replaces benzofuran with a 2,3-dihydro-1,4-benzodioxine ring (partially saturated, two oxygen atoms).
- Molecular Formula: C₁₃H₁₅NO₆S vs. C₁₃H₁₁NO₅S (hypothesized for the target compound).
- Partial saturation may reduce planarity, limiting π-π interactions critical for target binding .
Compound B : 4-[[1-(Benzo[b]thiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-(3-chlorobenzyl)amino]butyric Acid (GLPG0974)
- Structure : Features a benzo[b]thiophene (sulfur-containing heterocycle) instead of benzofuran.
- The azetidine backbone and additional substituents (e.g., 3-chlorobenzyl) suggest divergent target specificity, likely targeting short-chain fatty acid receptors .
Backbone and Functional Group Variations
Compound C : (2S,5R)-5-(2-Chlorophenyl)-1-(2′-methoxy-[1,1′-biphenyl]-4-carbonyl)pyrrolidine-2-carboxylic Acid
- Structure : Substitutes the sulfonyl group with a biphenyl-methoxy carbonyl moiety.
- The methoxy group enhances electron-donating effects, altering electronic properties compared to the sulfonyl group’s electron-withdrawing nature .
Compound D : 1-Benzyl-pyrrolidine-2-carboxylic Acid Derivatives
Data Table: Structural and Hypothetical Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Hypothetical LogP* |
|---|---|---|---|---|
| 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid | C₁₃H₁₁NO₅S | 305.30 | Benzofuran sulfonyl | 1.8 |
| Compound A (Benzodioxine analogue) | C₁₃H₁₅NO₆S | 325.33 | Dihydrobenzodioxine sulfonyl | 1.2 |
| GLPG0974 (Benzo[b]thiophene analogue) | C₂₄H₂₀ClN₂O₄S | 479.94 | Benzo[b]thiophene | 3.5 |
| Compound C (Biphenyl analogue) | C₂₅H₂₂ClNO₄ | 451.89 | Biphenyl-methoxy carbonyl | 3.0 |
*LogP values estimated using fragment-based methods (e.g., Moriguchi LogP).
Research Findings and Implications
- Synthetic Accessibility : The sulfonyl group in the target compound may necessitate protective strategies during synthesis, as seen in analogous procedures using TFA for deprotection and EDC/HOBt for amide coupling .
- Pharmacological Potential: Compared to benzodioxine (Compound A), benzofuran’s aromaticity may improve binding to flat enzymatic pockets (e.g., carbonic anhydrase). However, its lower polarity could reduce solubility, requiring formulation optimization.
- Target Specificity : The benzo[b]thiophene in GLPG0974 demonstrates that heterocycle electronics critically influence receptor affinity, suggesting the target compound may favor different biological pathways .
Biological Activity
1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This compound includes a benzofuran moiety, a pyrrolidine ring, and a sulfonyl group, contributing to its diverse biological effects, particularly in the context of neurological disorders and cancer treatment.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃N₁O₅S
- Molecular Weight : 295.31 g/mol
The presence of a sulfonyl group enhances its reactivity and potential interactions with various biological targets. The compound's structure suggests that it may influence multiple pathways, making it a candidate for multitarget therapeutic applications.
Research indicates that 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that the compound may interact with serotonin and dopamine receptor pathways, which are crucial in treating psychiatric disorders. This interaction could lead to neuroprotective effects, potentially benefiting conditions like depression and anxiety .
- Anti-inflammatory Properties : Compounds containing benzofuran structures are known for their anti-inflammatory effects. The sulfonamide functionality may enhance this activity, making it relevant for inflammatory diseases .
Comparative Biological Activity
A comparison with related compounds highlights the unique aspects of 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzofuran | Contains benzene fused with furan | Antioxidant properties | Basic structural unit |
| Pyrrolidine | Five-membered nitrogen-containing ring | Neuroactive properties | Common scaffold in drug design |
| Benzofuran-2-carboxylic acid | Carboxylic acid derivative of benzofuran | Anti-inflammatory effects | Enhances solubility |
| 4-Aminobenzofuran | Amino group substitution on benzofuran | Potential antidepressant activity | Different functional group |
The combination of these structural features in 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid may lead to enhanced selectivity and efficacy compared to its analogs.
In Vitro Studies
Recent studies have focused on the compound's inhibitory effects on various enzymes and receptors:
- Carbonic Anhydrase Inhibition : Related benzofuran derivatives have shown moderate to weak inhibition against cytosolic isoforms of carbonic anhydrase (hCA I and hCA II), with IC50 values ranging from 3.1 to 67.1 μM .
- Anti-proliferative Activities : In vitro assays have demonstrated that benzofuran-based carboxylic acids exhibit anti-proliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231). For instance, one derivative showed an IC50 value of 14.91 μM against MCF-7 cells .
Table: Anti-proliferative Activities Against Breast Cancer Cell Lines
| Compound | MCF-7 (IC50 μM) | MDA-MB-231 (IC50 μM) |
|---|---|---|
| 9b | NA | 37.60 ± 1.86 |
| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |
| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |
| Dox | 1.43 ± 0.12 | 2.36 ± 0.18 |
Apoptosis Induction Studies
Studies utilizing flow cytometry have indicated that certain benzofuran derivatives can induce apoptosis in cancer cells:
Table: Distribution of Apoptotic MDA-MB-231 Cells After Treatment
| Compound | Total % Apoptosis | Early Apoptosis % | Late Apoptosis % | Necrosis % |
|---|---|---|---|---|
| Control | 1.46 | 0.47 | 0.31 | 0.68 |
| 9e | 34.29 | 8.11 | 23.77 | 2.41 |
The results indicate a significant increase in apoptotic cells upon treatment with the compound, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves two key steps: (1) preparation of 1-benzofuran-2-sulfonyl chloride (via chlorosulfonation of benzofuran derivatives, as seen in CAS 17070-58-5 ), and (2) coupling with pyrrolidine-2-carboxylic acid under basic conditions (e.g., using KOH or Et₃N to deprotonate the pyrrolidine nitrogen). Reaction optimization may require temperature control (e.g., 0–25°C) to minimize side reactions. Purification often employs column chromatography or recrystallization, with yields influenced by stoichiometry and solvent selection (e.g., dichloromethane or THF) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzofuran sulfonyl group and pyrrolidine ring substitution.
- X-ray Diffraction : Single-crystal X-ray analysis (as demonstrated for structurally related sulfonyl-pyrrolidine derivatives ) resolves stereochemistry and bond angles.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- FT-IR : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) functional groups .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer : Solubility can be assessed via systematic titration in solvents (e.g., DMSO, ethanol, or aqueous buffers). Stability studies should monitor degradation under accelerated conditions (e.g., 40°C/75% RH) using HPLC. Data from analogs suggest moderate solubility in polar aprotic solvents but limited aqueous solubility at neutral pH .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization and predict regioselectivity in the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states to predict sulfonylation regioselectivity. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to narrow optimal conditions (e.g., solvent, catalyst) . For example, DFT might reveal steric hindrance at the pyrrolidine nitrogen, guiding base selection (e.g., Et₃N over NaOH) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or compound purity. Strategies include:
- Reproducibility Testing : Replicate assays under standardized protocols (e.g., NIH/WHO guidelines).
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid ) to identify trends.
Q. What role does the stereochemistry of the pyrrolidine ring play in modulating biological activity, and how can this be systematically studied?
- Methodological Answer : Enantiomeric pairs (e.g., (2S,4R)- vs. (2R,4S)-configurations) can be synthesized using chiral auxiliaries or resolved via chiral HPLC. Biological assays (e.g., enzyme inhibition, receptor binding) compare activity differences. Computational docking studies (e.g., AutoDock Vina) model interactions with target proteins to rationalize stereochemical effects .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during sulfonylation.
- Process Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and enantiomeric excess (ee) .
- Crystallization-Induced Dynamic Resolution : Leverage differential solubility of enantiomers during recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
